molecular formula C8H8N2O2 B1223219 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one CAS No. 5203-98-5

3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one

Cat. No.: B1223219
CAS No.: 5203-98-5
M. Wt: 164.16 g/mol
InChI Key: UDBAEUZEHHETME-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one is a heterocyclic compound that features a fused pyrano and pyrazole ring system. This compound is known for its diverse biological activities and has garnered significant attention in medicinal and pharmaceutical chemistry due to its potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antioxidant activity, which is crucial in protecting cells from oxidative stress. The compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby reducing the levels of reactive oxygen species in cells . Additionally, this compound can bind to proteins involved in inflammatory pathways, potentially modulating their activity and reducing inflammation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes and proteins, leading to decreased inflammation. Furthermore, the compound affects cellular metabolism by enhancing the activity of metabolic enzymes, thereby improving cellular energy production and reducing oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound acts as an inhibitor of certain kinases involved in cell signaling pathways, thereby modulating the downstream effects of these pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to the upregulation or downregulation of specific genes, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro studies have shown that prolonged exposure to this compound can lead to sustained antioxidant and anti-inflammatory effects, while in vivo studies have demonstrated its potential to improve overall cellular health and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to enhance the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to improved energy production and reduced oxidative stress . Additionally, this compound can modulate the levels of specific metabolites, such as reactive oxygen species and inflammatory mediators, thereby influencing overall cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one typically involves a multicomponent reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction can be catalyzed by various agents, including nano-eggshell/Ti (IV), under solvent-free conditions at room temperature . The reaction is known for its mild conditions, short reaction times, and high yields.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often emphasized to ensure environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • Pyrano[2,3-c]pyrazole derivatives

Uniqueness

3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one is unique due to its specific substitution pattern and the presence of both pyrano and pyrazole rings. This unique structure contributes to its distinct biological activities and reactivity compared to other similar compounds .

Properties

IUPAC Name

3,4-dimethyl-2H-pyrano[2,3-c]pyrazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4-3-6(11)12-8-7(4)5(2)9-10-8/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBAEUZEHHETME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=NNC(=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200000
Record name XC 386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5203-98-5
Record name XC 386
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005203985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XC 386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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